molecular formula C25H17N3O4S B2389780 (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 392326-01-1

(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No. B2389780
CAS RN: 392326-01-1
M. Wt: 455.49
InChI Key: XPQOAJQFZDHSSL-DTQAZKPQSA-N
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Description

(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in treating various diseases, including cancer, inflammation, and infectious diseases.

Scientific Research Applications

(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in treating various diseases. One of the most promising applications is in the treatment of cancer. Research has shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide has also been shown to have anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, research has shown that this compound inhibits the activity of several enzymes, including topoisomerase II, tubulin, and histone deacetylase (HDAC). These enzymes play a critical role in the growth and proliferation of cancer cells. By inhibiting their activity, (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide effectively kills cancer cells and prevents their growth.
Biochemical and Physiological Effects:
(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. Research has shown that this compound induces apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which is critical for the metastasis of cancer. In addition, (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide has anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of using (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is its potential toxicity. This compound has been shown to be cytotoxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research on (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide. One of the most promising directions is the development of new analogs of this compound with improved potency and selectivity. Another direction is the investigation of the synergistic effects of (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide with other anticancer agents. Finally, research on the potential applications of this compound in treating other diseases, such as inflammation and infectious diseases, is also an area of interest.
In conclusion, (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a promising compound with potent anticancer, anti-inflammatory, and antimicrobial properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and its analogs may lead to the development of new and effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of (E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves the reaction of 5-benzoyl-4-phenylthiazol-2-amine with 3-(4-nitrophenyl)acrylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is a yellow crystalline solid with a melting point of 226-228°C.

properties

IUPAC Name

(E)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4S/c29-21(16-13-17-11-14-20(15-12-17)28(31)32)26-25-27-22(18-7-3-1-4-8-18)24(33-25)23(30)19-9-5-2-6-10-19/h1-16H,(H,26,27,29)/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQOAJQFZDHSSL-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide

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